molecular formula C17H17F2N3O3 B2952077 5-fluoro-2-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine CAS No. 2034528-46-4

5-fluoro-2-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine

Cat. No.: B2952077
CAS No.: 2034528-46-4
M. Wt: 349.338
InChI Key: NAORDTRKYRMVLU-UHFFFAOYSA-N
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Description

5-fluoro-2-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine core substituted with fluorine and a piperidine moiety, which is further functionalized with a fluoromethoxybenzoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the piperidine intermediate: The piperidine ring is synthesized through a series of reactions involving the appropriate starting materials, such as 3-fluoro-4-methoxybenzoyl chloride and piperidine.

    Coupling with pyrimidine: The piperidine intermediate is then coupled with a fluorinated pyrimidine derivative under suitable conditions, such as the presence of a base and a coupling agent.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-fluoro-2-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-fluoro-2-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit a key enzyme involved in a metabolic pathway, thereby modulating the pathway’s activity.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-2-{[1-(3-fluorobenzoyl)piperidin-3-yl]oxy}pyrimidine: Lacks the methoxy group, which may affect its reactivity and biological activity.

    5-chloro-2-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine: Substitution of fluorine with chlorine, which may alter its chemical properties and interactions.

Uniqueness

5-fluoro-2-{[1-(3-fluoro-4-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine is unique due to the presence of both fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These functional groups may enhance its stability, selectivity, and potency in various applications.

Properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O3/c1-24-15-5-4-11(7-14(15)19)16(23)22-6-2-3-13(10-22)25-17-20-8-12(18)9-21-17/h4-5,7-9,13H,2-3,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAORDTRKYRMVLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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